

JMJD6:What is the function of JMJD6 in histone modification?

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JMJD6: A Multifaceted Regulator of Histone Modifications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jumonji domain-containing 6 (JMJD6) is a fascinating and somewhat enigmatic enzyme that has garnered significant attention for its diverse roles in cellular processes, including transcriptional regulation, RNA splicing, and DNA repair. As a member of the JmjC domain-containing family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases, JMJD6 possesses dual enzymatic activities that directly impact the histone code: histone arginine demethylation and lysyl hydroxylation.[1][2] This technical guide provides a comprehensive overview of JMJD6's function in histone modification, detailing its enzymatic activities, specific substrates, and involvement in key signaling pathways. The guide also presents experimental methodologies and quantitative data to support further research and drug development efforts targeting this intriguing protein.

Core Functions of JMJD6 in Histone Modification

JMJD6's influence on chromatin biology stems from its two primary, yet distinct, enzymatic activities targeting histone proteins.



Histone Arginine Demethylase Activity

JMJD6 was one of the first enzymes reported to catalyze the demethylation of arginine residues on histones, a significant discovery suggesting that, like lysine methylation, arginine methylation is a dynamic and reversible process.[3]

- Substrates and Products: JMJD6 specifically targets symmetrically and asymmetrically dimethylated arginine 2 of histone H3 (H3R2me2) and arginine 3 of histone H4 (H4R3me2).
 [3][4] The demethylation reaction converts these repressive marks into their monomethylated forms (H3R2me1 and H4R3me1), which are generally associated with transcriptional activation.
 [2][4] The enzymatic reaction consumes 2-oxoglutarate and oxygen, producing succinate, carbon dioxide, and formaldehyde as byproducts.
- Functional Consequences: The removal of the repressive H3R2me2 and H4R3me2 marks by JMJD6 is a crucial step in the activation of gene expression. By altering the histone code, JMJD6 facilitates the recruitment of transcriptional machinery to promoter and enhancer regions.
- Controversy and Current Standing: It is important to note that the arginine demethylase activity of JMJD6 has been a subject of debate. Some studies have failed to detect this activity in vitro, leading to questions about its physiological relevance.[5] However, other studies have provided evidence for its demethylase function in cellular contexts, particularly in the regulation of specific gene targets.[1][2]

Histone Lysyl Hydroxylase Activity

In addition to its demethylase activity, JMJD6 is a well-established lysyl hydroxylase. This function introduces a hydroxyl group onto specific lysine residues within histone tails.[6][7]

- Substrates and Products: JMJD6 has been shown to hydroxylate multiple lysine residues on the tails of histones H2A, H2B, H3, and H4.[6][8] This modification, termed 5-hydroxylysine, represents a novel type of histone post-translational modification.
- Functional Consequences: The hydroxylation of lysine residues by JMJD6 can have significant downstream effects on chromatin dynamics. Notably, this modification can inhibit subsequent post-translational modifications at the same lysine residue, such as acetylation and methylation.[6] This "crosstalk" between histone modifications provides another layer of



regulatory complexity, allowing JMJD6 to indirectly control the binding of other effector proteins to histone tails and thereby modulate gene expression.

Quantitative Data on JMJD6 Activity

The following tables summarize the available quantitative data related to JMJD6's enzymatic activity and inhibition.



Substrate (Peptide)	Enzyme	Km (µM)	kcat (s-1)	kcat/Km (M-1s-1)	Assay Method	Referenc e
BRD2520- 559	JMJD6	2.6 ± 1.0	0.7 ± 0.2	270,000 ± 110,000	SPE-MS	[9]
BRD3463- 502	JMJD6	5.5 ± 2.3	0.48 ± 0.15	87,000 ± 38,000	SPE-MS	[9]
BRD4511- 550	JMJD6	2.5 ± 1.0	0.47 ± 0.14	190,000 ± 80,000	SPE-MS	[9]
LUC7L226 7–278	JMJD6	-	-	~200	MALDI-MS	[9]
U2AF6530 -46	JMJD6	-	-	~100	MALDI-MS	[9]
RBM3931– 42	JMJD6	-	-	~800	MALDI-MS	[9]

Table 1:

Steady-

State

Kinetic

Parameter

s of JMJD6

for Various

Peptide

Substrates.

Note:

While

these

substrates

are not

exclusively

histones,

they

provide

insight into

the



enzymatic

efficiency

of JMJD6's

hydroxylas

e activity.

Data for

histone

peptide

substrates

are not

readily

available in

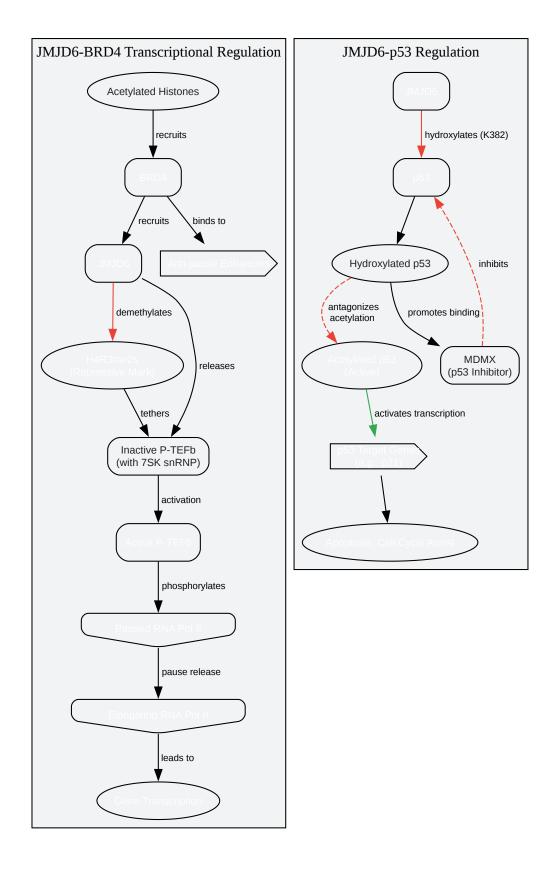
this format.

Inhibitor	Target Activity	IC50	Assay Method	Reference
iJMJD6 (WL12)	Arginine Demethylase	149.6 ± 34.1 nM	Formaldehyde Release Assay	[10]
iJMJD6 (WL12)	Arginine Demethylase	0.22 μΜ	Formaldehyde Release Assay	[11]
7p	Arginine Demethylase	0.681 μΜ	Not specified	[12]
Table 2: IC50 Values of Small Molecule				
Inhibitors for				
JMJD6's Arginine				
Demethylase				
Activity.				

Signaling Pathways and Logical Relationships

JMJD6's histone modification activities are integrated into broader signaling networks that control gene expression. The following diagrams illustrate key pathways and experimental workflows.

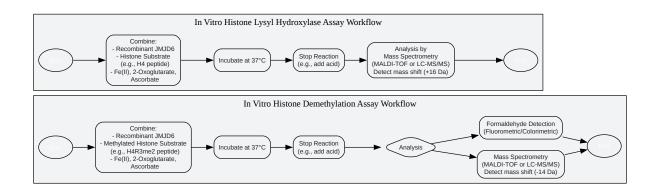




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Figure 1: Signaling pathways involving JMJD6 in transcriptional regulation.





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Figure 2: Generalized experimental workflows for JMJD6 enzymatic assays.

Detailed Experimental Protocols In Vitro Histone Demethylase Assay

This protocol is a generalized procedure for assessing the arginine demethylase activity of JMJD6 on histone substrates.

- 1. Reagents and Materials:
- Recombinant human JMJD6 protein
- Methylated histone H3 or H4 peptides (e.g., H3R2me2, H4R3me2) or full-length histones
- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT
- Cofactors: 100 μM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid



- Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
- Mass Spectrometer (MALDI-TOF or LC-MS/MS)

2. Procedure:

- Prepare a reaction mixture containing the assay buffer, methylated histone substrate (e.g., 10 μM peptide), and cofactors.
- Initiate the reaction by adding recombinant JMJD6 (e.g., $1 \mu M$).
- Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding an equal volume of quenching solution.
- Analyze the reaction products by mass spectrometry. A successful demethylation event will
 result in a mass decrease of 14 Da (for the loss of one methyl group) or 28 Da (for the loss
 of two methyl groups) from the substrate peptide.[5]
- Alternatively, the production of formaldehyde can be measured using a coupled enzymatic assay with formaldehyde dehydrogenase, which results in a fluorescent or colorimetric readout.[10]

In Vitro Histone Lysyl Hydroxylase Assay

This protocol outlines a general method for detecting the lysyl hydroxylase activity of JMJD6.

- 1. Reagents and Materials:
- Recombinant human JMJD6 protein
- Unmodified histone H3 or H4 peptides or full-length histones
- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT
- Cofactors: 100 μM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid
- Quenching Solution: 0.1% Trifluoroacetic acid (TFA)



- Mass Spectrometer (MALDI-TOF or LC-MS/MS)
- 2. Procedure:
- Set up a reaction mixture with the assay buffer, histone substrate (e.g., 10 μ M peptide), and cofactors.
- Start the reaction by adding recombinant JMJD6 (e.g., $1 \mu M$).
- Incubate the mixture at 37°C for 1-2 hours.
- Terminate the reaction with the quenching solution.
- Analyze the products by mass spectrometry. A hydroxylation event will be detected as a
 mass increase of 16 Da on the substrate peptide.[8][13]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where JMJD6 is bound, providing insights into its target genes.

- 1. Reagents and Materials:
- Cells or tissue of interest
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Lysis buffers
- Sonicator or micrococcal nuclease (for chromatin shearing)
- JMJD6-specific antibody and control IgG
- Protein A/G magnetic beads
- Wash buffers



- Elution buffer
- Proteinase K and RNase A
- DNA purification kit
- qPCR primers for target gene promoters
- 2. Procedure (Generalized):
- Cross-link proteins to DNA in live cells using formaldehyde.
- Lyse the cells and isolate the nuclei.
- Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitate the chromatin with a JMJD6-specific antibody or a control IgG overnight.
- Capture the antibody-chromatin complexes using protein A/G beads.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links.
- Purify the DNA.
- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter or enhancer regions of putative target genes.

Conclusion

JMJD6 is a critical epigenetic regulator with dual enzymatic activities that directly modify histones, thereby influencing chromatin structure and gene expression. Its roles as both a histone arginine demethylase and a lysyl hydroxylase place it at a nexus of transcriptional control. The controversial nature of its demethylase activity underscores the need for further rigorous investigation. Understanding the precise mechanisms by which JMJD6 is recruited to specific genomic loci and how its enzymatic activities are regulated will be crucial for



elucidating its role in development and disease, and for the development of novel therapeutic strategies targeting this multifaceted enzyme.

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